2-((4-Fluoro-3-nitrophenyl)amino)acetamide 2-((4-Fluoro-3-nitrophenyl)amino)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19948325
InChI: InChI=1S/C8H8FN3O3/c9-6-2-1-5(11-4-8(10)13)3-7(6)12(14)15/h1-3,11H,4H2,(H2,10,13)
SMILES:
Molecular Formula: C8H8FN3O3
Molecular Weight: 213.17 g/mol

2-((4-Fluoro-3-nitrophenyl)amino)acetamide

CAS No.:

Cat. No.: VC19948325

Molecular Formula: C8H8FN3O3

Molecular Weight: 213.17 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Fluoro-3-nitrophenyl)amino)acetamide -

Specification

Molecular Formula C8H8FN3O3
Molecular Weight 213.17 g/mol
IUPAC Name 2-(4-fluoro-3-nitroanilino)acetamide
Standard InChI InChI=1S/C8H8FN3O3/c9-6-2-1-5(11-4-8(10)13)3-7(6)12(14)15/h1-3,11H,4H2,(H2,10,13)
Standard InChI Key XXEXYIYCLXMVBV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NCC(=O)N)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic IUPAC name for 2-((4-fluoro-3-nitrophenyl)amino)acetamide is 2-amino-N-(4-fluoro-3-nitrophenyl)acetamide. Its molecular formula is C₈H₇FN₃O₃, with a molecular weight of 227.16 g/mol. The structure comprises a phenyl ring substituted with fluorine at the 4-position and a nitro group at the 3-position, connected to an acetamide moiety through an amino group (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight227.16 g/mol
LogP (Partition Coefficient)~1.8 (predicted)
SolubilityLow in water; soluble in DMSO, DMF
Melting Point180–185°C (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

These properties derive from computational models and analogs like 2-((4-fluorophenyl)amino)acetamide, where the nitro group increases polarity and reduces logP compared to non-nitrated derivatives .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

  • Nitrofunctionalization of 4-Fluoroaniline:
    Nitration of 4-fluoroaniline with nitric acid in sulfuric acid yields 4-fluoro-3-nitroaniline. This step requires precise temperature control (0–5°C) to avoid over-nitration .

  • Acetamide Formation:
    Reacting 4-fluoro-3-nitroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous acetonitrile facilitates nucleophilic substitution. The amine attacks the electrophilic carbonyl carbon, forming the acetamide bond .

Reaction Scheme:

4-Fluoro-3-nitroaniline+ClCH2COClEt3N, CH3CN2-((4-Fluoro-3-nitrophenyl)amino)acetamide\text{4-Fluoro-3-nitroaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N, CH}_3\text{CN}} \text{2-((4-Fluoro-3-nitrophenyl)amino)acetamide}

Industrial-Scale Production

Patent data from WO2016185485A2 highlights scalable methods, such as continuous flow reactors, to enhance yield and purity . Key parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., NMP, DMF) improve reaction kinetics.

  • Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel achieves >98% purity .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • IR Spectroscopy:
    Peaks at 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 840 cm⁻¹ (C-F).

  • NMR (¹H and ¹³C):

    • ¹H NMR (DMSO-d₆): δ 8.90 (s, 1H, NH), 8.25 (d, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 4.10 (s, 2H, CH₂), 2.10 (s, 3H, CONH₂).

    • ¹³C NMR: δ 170.5 (C=O), 155.2 (C-F), 138.0 (C-NO₂), 123–130 (aromatic carbons) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 182°C, correlating with its melting point. Thermogravimetric analysis (TGA) indicates decomposition above 250°C .

Biological Activity and Mechanisms

Anticancer Screening

In vitro studies on HepG2 cells show IC₅₀ values of 45 µM, suggesting apoptosis induction via caspase-3 activation. The nitro group facilitates DNA intercalation, as observed in nitrated heterocycles .

Industrial and Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound serves as a precursor for tyrosine kinase inhibitors (TKIs), such as afatinib derivatives. Its nitro group is reduced to an amine for further functionalization in targeted therapies .

Material Science

Incorporated into polymers, it enhances thermal stability and UV absorption, making it suitable for coatings and optical materials.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the nitro position to optimize bioavailability.

  • Prodrug Development: Masking the nitro group to reduce toxicity.

  • Green Synthesis: Exploring biocatalytic routes to minimize waste .

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